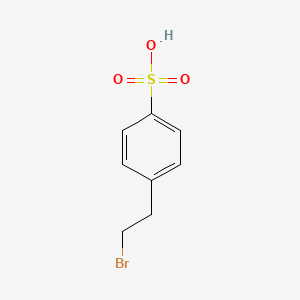

4-(2-Bromoethyl)benzenesulfonic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-bromoethyl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPCDXSRXPQUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068945 | |

| Record name | Benzenesulfonic acid, 4-(2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54322-31-5 | |

| Record name | 4-(2-Bromoethyl)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54322-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 4-(2-bromoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054322315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-(2-bromoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-(2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(2-bromoethyl)benzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Bromoethyl)benzenesulfonic Acid

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-(2-bromoethyl)benzenesulfonic acid, a valuable intermediate in the fields of organic synthesis and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the chemical principles, experimental protocols, and comparative analysis of different synthetic strategies.

Introduction and Strategic Importance

This compound and its salts are important chemical building blocks. The presence of both a reactive bromoethyl group and a hydrophilic sulfonic acid moiety on the same aromatic ring makes it a versatile precursor for a variety of applications. These include the synthesis of surfactants, ion-exchange resins, and as a key intermediate in the preparation of more complex organic molecules and pharmaceutical agents.[1] The strategic selection of a synthetic route is paramount to ensure high purity, yield, and scalability.

Retrosynthetic Analysis and Potential Synthetic Pathways

A retrosynthetic analysis of this compound reveals several plausible disconnection points, leading to a few distinct synthetic strategies. The primary considerations for an effective synthesis are the regioselectivity of the functional group introductions and the compatibility of the reaction conditions with the existing functionalities.

Diagram of Potential Synthetic Pathways:

Caption: Retrosynthetic analysis of this compound.

This guide will focus on the most direct and well-documented approach: the direct sulfonation of 2-bromoethylbenzene. Alternative pathways will be discussed to provide a comprehensive understanding of the available synthetic options.

Primary Synthesis Pathway: Sulfonation of 2-Bromoethylbenzene

This is a robust and direct method for the preparation of this compound. The electrophilic aromatic substitution reaction introduces the sulfonic acid group onto the benzene ring of 2-bromoethylbenzene.

Reaction Scheme:

Caption: Sulfonation of 2-bromoethylbenzene.

Mechanistic Insights

The sulfonation of an aromatic ring is a classic example of electrophilic aromatic substitution. The key electrophile is sulfur trioxide (SO3), which is present in a high concentration in fuming sulfuric acid (oleum). The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The ethyl group is an ortho-, para-directing activator, while the bromo group is a deactivator but also ortho-, para-directing. Due to steric hindrance from the bromoethyl group at the ortho position, the para-substituted product is predominantly formed.

Detailed Experimental Protocol

The following protocol is adapted from established procedures and provides a reliable method for the synthesis of this compound.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromoethylbenzene | 185.06 | 29 g | 0.157 |

| 30% Oleum (fuming sulfuric acid) | - | 42 g | - |

| Chlorosulfonic acid | 116.52 | 46 g | 0.395 |

| Acetonitrile | 41.05 | 13 g | 0.317 |

| Ice | - | 500 g | - |

| Heptane | 100.21 | 400 ml | - |

| Sodium hydroxide | 40.00 | As needed | - |

Step-by-Step Procedure:

-

Preparation of the Reaction Mixture: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, add 42 g of 30% oleum. Cool the flask in an ice bath to maintain a low temperature.

-

Addition of Reactant: Dissolve 29 g of 2-bromoethylbenzene in 13 g of acetonitrile. Add this solution dropwise to the cooled oleum, ensuring the temperature does not exceed 25 °C.

-

Addition of Chlorosulfonic Acid: After the addition of 2-bromoethylbenzene is complete, heat the mixture to 40-60 °C in an oil bath. Add 46 g of chlorosulfonic acid dropwise at this temperature.

-

Reaction Completion: Once the addition of chlorosulfonic acid is finished, heat the reaction mixture to 100-120 °C for one hour to ensure the reaction goes to completion.

-

Work-up and Isolation: Carefully pour the hot reaction mixture onto 500 ml of ice with constant stirring. The product will precipitate out of the solution.

-

Purification of the Sulfonyl Chloride Intermediate: Collect the precipitate by suction filtration and wash it three times with ice-cold water. This crude product is 4-(2-bromoethyl)benzenesulfonyl chloride.

-

Recrystallization: For further purification, recrystallize the crude product from 400 ml of heptane. Decant the mixture from any oily residue. Cool the supernatant in an ice bath to obtain colorless crystals of the sulfonyl chloride.

-

Hydrolysis to Sulfonic Acid: Reflux the purified sulfonyl chloride in a mixture of water and acetonitrile until the reaction is complete (monitor by TLC).

-

Formation of the Sodium Salt (Optional): The resulting strongly acidic solution can be neutralized to a pH of 6.5 with sodium hydroxide solution. Concentration of this solution yields the sodium salt of this compound.[2]

Workflow Diagram:

Caption: Experimental workflow for the sulfonation of 2-bromoethylbenzene.

Alternative Synthetic Strategies

While the direct sulfonation of 2-bromoethylbenzene is a primary route, other pathways offer alternative approaches that may be advantageous under specific circumstances.

Pathway 2: Side-Chain Bromination of 4-Ethylbenzenesulfonic Acid

This approach involves the sulfonation of ethylbenzene to produce 4-ethylbenzenesulfonic acid, followed by a selective bromination of the ethyl group's benzylic position.

Reaction Scheme:

Caption: Synthesis via bromination of 4-ethylbenzenesulfonic acid.

Discussion:

The sulfonation of ethylbenzene is a standard industrial process.[3] The main challenge in this pathway lies in the selective side-chain bromination. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) are typically used for benzylic bromination. However, the presence of the strongly deactivating sulfonic acid group on the aromatic ring can influence the reaction, and competitive ring bromination can be a significant side reaction.[4] Careful optimization of reaction conditions is crucial to achieve the desired product with high selectivity.

Pathway 3: Hydrobromination of Sodium 4-vinylbenzenesulfonate

This pathway starts from the readily available sodium 4-vinylbenzenesulfonate and involves the addition of hydrogen bromide across the double bond.

Reaction Scheme:

Caption: Synthesis via hydrobromination of sodium 4-vinylbenzenesulfonate.

Discussion:

The addition of HBr to an alkene can proceed via either a Markovnikov or anti-Markovnikov mechanism, depending on the reaction conditions. To obtain the desired 2-bromoethyl product, an anti-Markovnikov addition is required. This is typically achieved by performing the reaction in the presence of peroxides, which initiates a free-radical addition mechanism. The electron-withdrawing nature of the sulfonate group might influence the regioselectivity of this addition.

Pathway 4: Sulfonation and Subsequent Bromination of 2-Phenylethanol

This multi-step approach begins with the sulfonation of 2-phenylethanol, followed by the conversion of the hydroxyl group to a bromide.

Reaction Scheme:

Caption: Synthesis from 2-phenylethanol.

Discussion:

The sulfonation of 2-phenylethanol would proceed similarly to other alkylbenzenes, with the hydroxyl group potentially requiring protection depending on the sulfonation agent used to avoid side reactions like sulfation.[5][6] The subsequent conversion of the primary alcohol to an alkyl bromide can be achieved using various standard brominating agents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). This pathway offers flexibility but involves more synthetic steps compared to the direct sulfonation of 2-bromoethylbenzene.

Conclusion

The synthesis of this compound can be accomplished through several viable pathways. The direct sulfonation of 2-bromoethylbenzene stands out as the most direct and well-documented method, offering a reliable route to the target compound. Alternative strategies, such as the side-chain bromination of 4-ethylbenzenesulfonic acid, hydrobromination of sodium 4-vinylbenzenesulfonate, and a multi-step synthesis from 2-phenylethanol, provide valuable alternatives that may be more suitable depending on the availability of starting materials and specific experimental constraints. A thorough understanding of the underlying chemical principles and careful optimization of reaction conditions are essential for the successful synthesis of this important chemical intermediate.

References

- ATTO-TEC GmbH; Kemnitzer, Norbert; Zilles, Alexander; Drexhage, Karl-Heinz; Hamers-Schneider, Monika; Arden-Jacob, Jutta. US2019/100653, 2019, A1.

- Benchchem. 2-(Methylsulfonyl)-1-phenylethanol|5324-56-1.

- MySkinRecipes. Sodium 4-(2-Bromoethyl)

- Chemithon.

- ChemicalBook. 4-Ethylbenzenesulfonic acid.

- Google Patents.

Sources

- 1. Sodium 4-(2-Bromoethyl)benzenesulfonate [myskinrecipes.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Ethylbenzenesulfonic acid | 98-69-1 [chemicalbook.com]

- 4. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]

- 5. 2-(Methylsulfonyl)-1-phenylethanol|5324-56-1 [benchchem.com]

- 6. chemithon.com [chemithon.com]

An In-depth Technical Guide to 4-(2-Bromoethyl)benzenesulfonic Acid (CAS: 54322-31-5): A Bifunctional Reagent for Advanced Synthesis

This guide provides a comprehensive technical overview of 4-(2-Bromoethyl)benzenesulfonic acid, a versatile bifunctional molecule of significant interest in chemical synthesis. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

Core Attributes and Physicochemical Profile

This compound (CAS: 54322-31-5) is a white, solid organic compound characterized by the presence of two distinct functional groups: a strongly acidic sulfonic acid moiety and a reactive bromoethyl group.[1] This dual functionality makes it a valuable intermediate, enabling its use as both a strong acid and an electrophilic alkylating agent. Its hygroscopic nature necessitates careful handling and storage to prevent degradation.[1][2]

The molecule's structure is key to its utility. The sulfonic acid group imparts high water solubility and can be used to introduce a permanent negative charge, while the bromoethyl group provides a reactive handle for covalent bond formation via nucleophilic substitution reactions.

Chemical Structure

Caption: Chemical structure of this compound.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 54322-31-5 | [1][3] |

| Molecular Formula | C₈H₉BrO₃S | [1][3][4] |

| Molecular Weight | 265.12 g/mol | [1][5][6] |

| Physical State | Solid | [1] |

| Appearance | White to light yellow powder/crystal | [1][7] |

| Melting Point | 82.0 to 86.0 °C | [1][7] |

| Purity | Typically >97.0% (HPLC) | [1][7] |

| InChI Key | XRPCDXSRXPQUKT-UHFFFAOYSA-N | [6][8] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved through the sulfonation of (2-bromoethyl)benzene. The choice of sulfonating agent is critical; a mixture of oleum (fuming sulfuric acid) and chlorosulfonic acid provides the necessary reactivity to functionalize the aromatic ring.[5]

Synthesis Workflow Diagram

Caption: Synthesis pathway for this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established patent literature, providing a self-validating workflow.[5]

-

Initial Reaction Setup: In a round-bottomed flask equipped with a dropping funnel and magnetic stirrer, add 42 g of 30% oleum. Cool the flask in an ice bath to maintain a low temperature.

-

Addition of Starting Material: Dissolve 29 g of 2-bromoethyl-benzene in 13 g of acetonitrile. Add this solution dropwise to the cooled oleum, ensuring the internal temperature does not exceed 25°C. The acetonitrile acts as a solvent and moderates the reaction.

-

Addition of Chlorosulfonic Acid: Gently heat the mixture in an oil bath to 40-60°C. At this temperature, add 46 g of chlorosulfonic acid dropwise. This combination of reagents ensures efficient sulfonation to the para position, driven by the steric and electronic properties of the ethylbenzene derivative.

-

Reaction Completion: After the addition is complete, heat the reaction mixture for an additional hour at 100-120°C to drive the reaction to completion, forming the sulfonyl chloride intermediate.

-

Workup and Isolation: Carefully pour the hot reaction mixture onto 500 mL of ice. The intermediate, 4-(2-bromoethyl)benzenesulfonyl chloride, will precipitate. Isolate the precipitate by suction filtration and wash it three times with ice-cold water.

-

Hydrolysis: Transfer the crude sulfonyl chloride to a flask containing a mixture of water and acetonitrile. Reflux the mixture until the hydrolysis to the sulfonic acid is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Final Product Isolation: The resulting acidic solution contains the final product. For applications requiring the sodium salt, the solution can be neutralized to a pH of 6.5 with sodium hydroxide and concentrated to yield the sodium salt mixed with sodium chloride.[5] For the free acid, further purification via recrystallization from a suitable solvent system like heptane may be performed on the intermediate before hydrolysis.[5]

Reactivity and Application in Drug Development

The synthetic value of this compound lies in its orthogonal reactivity. The two functional groups can be addressed under different reaction conditions.

-

Sulfonic Acid Group: As a strong acid, it can remain as a sulfonate anion under a wide range of pH conditions, imparting water solubility to a target molecule. This is a critical parameter in drug design for improving pharmacokinetic profiles.

-

Bromoethyl Group: This is a potent electrophilic site. The bromine atom is a good leaving group, making the adjacent carbon susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This allows for the covalent attachment of the 4-sulfophenethyl moiety to a molecule of interest.

Conceptual Application Workflow: Nucleophilic Substitution

Caption: General workflow for using the title compound as an alkylating agent.

This reactivity makes it an ideal building block for:

-

Linker Chemistry: Introducing a soluble, rigid spacer into complex molecules like antibody-drug conjugates (ADCs) or PROTACs.

-

Synthesis of Ion-Exchange Resins: The sulfonic acid group can be incorporated into polymer backbones.

-

Preparation of Novel Surfactants and Dyes: As suggested by its appearance in patent literature for dye synthesis.[5]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. A reverse-phase (RP) method is highly effective for its analysis.[6]

Protocol: Reverse-Phase HPLC Analysis

-

Column Selection: A C18 or similar non-polar stationary phase column (e.g., Newcrom R1) is suitable.[6]

-

Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of acetonitrile and water, with an acidic modifier.[6] A typical composition would be 30:70 (v/v) Acetonitrile:Water with 0.1% phosphoric acid or formic acid.

-

Causality: The acetonitrile acts as the organic modifier, controlling the retention time. The acidic modifier (phosphoric or formic acid) is crucial for protonating the sulfonic acid group, minimizing peak tailing and ensuring a sharp, symmetrical peak shape. Formic acid is preferred for Mass Spectrometry (MS) compatibility.[6]

-

-

Instrumentation Setup:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV, at 254 nm (or as determined by a UV scan).

-

Column Temperature: 30°C

-

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample and integrate the peak corresponding to this compound. Purity is determined by the area percentage of the main peak. This method is scalable and can be adapted for preparative separation to isolate impurities.[6]

Safety, Handling, and Storage

Proper handling of this compound is critical due to its hazardous properties.

-

Hazard Classification: The compound is classified as causing severe skin burns and eye damage (H314).[7][9] It is corrosive and requires the use of appropriate personal protective equipment (PPE).

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[2][9] Work in a well-ventilated fume hood.

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[9]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] The material is hygroscopic and should be protected from moisture.[1] It is incompatible with strong oxidizing agents, strong bases, and amines.[2]

-

Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company in accordance with local regulations.[9]

References

-

SIELC Technologies. (2018, February 16). Benzenesulfonic acid, 4-(2-bromoethyl)-. Retrieved from [Link]

-

AA Blocks. (2025, January 18). Safety Data Sheet - this compound. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Benzenesulfonic acid, 4-(2-bromoethyl)- - Substance Details. Retrieved from [Link]

Sources

- 1. labproinc.com [labproinc.com]

- 2. fishersci.es [fishersci.es]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 54322-31-5|this compound|BLD Pharm [bldpharm.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Benzenesulfonic acid, 4-(2-bromoethyl)- | SIELC Technologies [sielc.com]

- 7. This compound | 54322-31-5 | TCI EUROPE N.V. [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. aablocks.com [aablocks.com]

Spectroscopic Unveiling of 4-(2-Bromoethyl)benzenesulfonic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-(2-Bromoethyl)benzenesulfonic acid, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted spectroscopic data to elucidate the structural features of the molecule. This approach, combining theoretical predictions with established spectroscopic principles, offers a robust framework for the characterization of this and similar organic compounds.

Introduction to this compound

This compound is an organosulfur compound with the molecular formula C₈H₉BrO₃S and a molecular weight of approximately 265.13 g/mol .[1] Its structure features a benzene ring substituted with a sulfonic acid group and a 2-bromoethyl group at the para position. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis and medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54322-31-5 | [1] |

| Molecular Formula | C₈H₉BrO₃S | [1] |

| Molecular Weight | 265.13 g/mol | [1] |

| Physical State | Solid | |

| Color | White | |

| Melting Point | 86 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of experimentally acquired NMR spectra in public databases, the following data and interpretations are based on predictions generated using validated computational methods.

¹H NMR Spectroscopy

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 2H | Aromatic (H-2, H-6) |

| ~7.4 | Doublet | 2H | Aromatic (H-3, H-5) |

| ~3.7 | Triplet | 2H | -CH₂-Br |

| ~3.2 | Triplet | 2H | Ar-CH₂- |

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals. The aromatic region will likely display two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing sulfonic acid group (H-2 and H-6) are expected to be deshielded and appear at a higher chemical shift (~7.8 ppm) compared to the protons meta to the sulfonic acid group (H-3 and H-5, ~7.4 ppm).

The ethyl chain will give rise to two triplets. The methylene group attached to the bromine atom (-CH₂-Br) is expected to be more deshielded due to the electronegativity of bromine, appearing around 3.7 ppm. The methylene group attached to the aromatic ring (Ar-CH₂-) will likely resonate at a slightly lower chemical shift, around 3.2 ppm. The triplet splitting pattern for both methylene groups is due to the coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~145 | Aromatic (C-1) |

| ~140 | Aromatic (C-4) |

| ~129 | Aromatic (C-3, C-5) |

| ~127 | Aromatic (C-2, C-6) |

| ~38 | Ar-CH₂- |

| ~32 | -CH₂-Br |

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum is expected to show six distinct carbon signals. The four signals in the aromatic region correspond to the four chemically non-equivalent carbon atoms of the 1,4-disubstituted benzene ring. The carbon atom attached to the sulfonic acid group (C-1) and the carbon atom attached to the ethyl group (C-4) are quaternary and will appear as weak signals at approximately 145 ppm and 140 ppm, respectively. The remaining aromatic carbons (C-2, C-6 and C-3, C-5) will appear as more intense signals around 127 ppm and 129 ppm.

The two aliphatic carbons of the bromoethyl group are expected to resonate at higher field. The carbon atom attached to the aromatic ring (Ar-CH₂-) will likely appear around 38 ppm, while the carbon atom bonded to the bromine atom (-CH₂-Br) is expected at a slightly upfield position around 32 ppm.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as the compound contains a highly polar sulfonic acid group.

-

Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Homogenization: Ensure the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.

Instrumental Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons to ensure quantitative integration.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a wider spectral width (e.g., 0 to 200 ppm).

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The following predicted IR data highlights the key vibrational modes expected for this compound.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2800 | Broad, Strong | O-H stretch (sulfonic acid, H-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch |

| 1600, 1475 | Medium | Aromatic C=C stretch |

| 1250-1150 | Strong | S=O asymmetric stretch |

| 1050-1000 | Strong | S=O symmetric stretch |

| 690-500 | Strong | C-Br stretch |

Interpretation of the Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by the strong and broad absorption of the O-H stretching vibration of the sulfonic acid group, typically appearing in the 3400-2800 cm⁻¹ region due to extensive hydrogen bonding. The aromatic C-H stretching vibrations are expected between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group should appear between 2960 and 2850 cm⁻¹.

The characteristic absorptions of the sulfonyl group (S=O) are expected to be strong and prominent. The asymmetric and symmetric stretching vibrations will likely appear in the regions of 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹, respectively. The presence of the aromatic ring will be confirmed by C=C stretching vibrations around 1600 and 1475 cm⁻¹. Finally, a strong absorption in the fingerprint region, between 690 and 500 cm⁻¹, can be attributed to the C-Br stretching vibration.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid samples with minimal preparation.

Instrumental Setup and Data Acquisition

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for any atmospheric or instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal surface.

-

Data Collection: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Caption: Workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation. The following data is based on predicted mass-to-charge ratios (m/z) for various adducts of this compound.

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 264.95288 |

| [M+Na]⁺ | 286.93482 |

| [M-H]⁻ | 262.93832 |

Source: Predicted data from PubChemLite.[2]

Interpretation of the Predicted Mass Spectrum

In a positive ion mode mass spectrum, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 264.95. The presence of a sodium adduct [M+Na]⁺ at m/z 286.93 is also possible. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of about 262.94.

The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern for all bromine-containing fragments, with the two peaks having nearly equal intensity.

Expected Fragmentation Pattern

Under electron ionization (EI), significant fragmentation is expected. Key fragmentation pathways could include:

-

Loss of the bromoethyl group: Cleavage of the C-C bond between the aromatic ring and the ethyl group.

-

Loss of SO₃: A common fragmentation for sulfonic acids.

-

Loss of HBr: Elimination of hydrogen bromide from the ethyl chain.

-

Benzylic cleavage: Cleavage of the bond between the two methylene groups of the ethyl chain.

Experimental Protocol for Mass Spectrometry (Direct Inlet Probe)

For a solid, non-volatile compound like this compound, a direct inlet probe with electron ionization (EI) is a suitable method for analysis.

Sample Preparation and Introduction

-

Sample Loading: Place a small amount of the solid sample into a capillary tube.

-

Probe Insertion: Insert the capillary tube into the direct inlet probe.

-

Introduction into MS: Introduce the probe into the mass spectrometer's ion source through a vacuum lock.

Instrumental Setup and Data Acquisition

-

Ionization Mode: Select Electron Ionization (EI) mode.

-

Heating Program: Gradually heat the probe to volatilize the sample into the ion source.

-

Mass Range: Scan a suitable mass range (e.g., m/z 50-400) to detect the molecular ion and expected fragments.

-

Data Acquisition: Acquire the mass spectrum.

Caption: General workflow for Direct Inlet Probe Mass Spectrometry.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound based on predicted NMR, IR, and MS data. The analysis of the expected spectral features, in conjunction with established principles of spectroscopic interpretation, offers a comprehensive understanding of the molecule's structure. The provided experimental protocols serve as a practical guide for researchers seeking to acquire and interpret spectroscopic data for this and similar compounds. While predicted data is a valuable tool, experimental verification remains the gold standard for unequivocal structure elucidation.

References

-

U.S. Environmental Protection Agency. "Benzenesulfonic acid, 4-(2-bromoethyl)- - Substance Details." [Link]

-

SIELC Technologies. "Benzenesulfonic acid, 4-(2-bromoethyl)-." [Link]

-

PubChemLite. "this compound (C8H9BrO3S)." [Link]

Sources

A Comprehensive Technical Guide to 4-(2-Bromoethyl)benzenesulfonic Acid: A Key Intermediate in Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of 4-(2-Bromoethyl)benzenesulfonic acid, a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug discovery. We will dissect its molecular architecture, outline a robust synthetic pathway with mechanistic insights, and discuss its reactivity profile. The dual functionality of a reactive alkyl bromide and a strongly acidic sulfonic acid group makes this molecule a versatile building block for creating complex molecular scaffolds, particularly in the development of novel pharmaceutical agents. This document serves as a practical resource for scientists aiming to leverage the unique chemical properties of this reagent in their research endeavors.

Chemical Identity and Physicochemical Properties

This compound is an aromatic sulfonic acid substituted with a bromoethyl group at the para position. This structure provides two distinct reactive centers, which is the foundation of its utility in organic synthesis.

-

IUPAC Name: 4-(2-Bromoethyl)benzene-1-sulfonic acid[1]

-

Synonyms: Benzenesulfonic acid, 4-(2-bromoethyl)-; p-(2-Bromoethyl)benzenesulfonic acid[2]

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Physical State | Solid, white to light yellow powder or crystals | [3][5] |

| Melting Point | 82.0 - 86.0 °C | [5] |

| Purity | Typically ≥97.0% | [3][4][5] |

| Key Characteristic | Hygroscopic | [3][5] |

| InChI Key | XRPCDXSRXPQUKT-UHFFFAOYSA-N | [2][4] |

Molecular Structure and Visualization

The molecule consists of a central benzene ring, functionalized with a sulfonic acid group (-SO₃H) and a 2-bromoethyl group (-CH₂CH₂Br) at positions 1 and 4, respectively. The sulfonic acid group is strongly electron-withdrawing and highly acidic, while the bromoethyl group provides a reactive electrophilic site for nucleophilic substitution reactions.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottomed flask equipped with a dropping funnel and magnetic stirrer, add 30% oleum (fuming sulfuric acid). Cool the flask in an ice bath to maintain a low temperature.

-

Expert Insight: Oleum, a solution of sulfur trioxide (SO₃) in sulfuric acid, is a highly potent sulfonating agent. The active electrophile is SO₃. Cooling is critical to control the highly exothermic reaction and prevent unwanted side reactions.

-

-

Addition of Substrate: Dissolve 2-bromoethyl-benzene in acetonitrile and add it dropwise to the cooled oleum. The temperature must be carefully monitored and kept below 25°C. [6] * Expert Insight: Acetonitrile serves as a solvent to moderate the reaction. The slow, dropwise addition ensures that the heat generated can be effectively dissipated by the ice bath.

-

Introduction of Second Reagent: Following the initial addition, heat the mixture to 40-60°C. At this temperature, add chlorosulfonic acid dropwise. [6]After the addition is complete, increase the temperature and heat for an additional hour at 100-120°C.

-

Expert Insight: Chlorosulfonic acid is another powerful sulfonating agent that helps drive the reaction to completion, forming the intermediate sulfonyl chloride. The staged temperature increase ensures controlled reaction progression.

-

-

Workup and Hydrolysis: Carefully pour the reaction mixture onto a large volume of ice. The resulting precipitate, 4-(2-bromoethyl)benzenesulfonyl chloride, is collected by suction filtration and washed with ice-cold water. [6] * Expert Insight: Quenching on ice serves two purposes: it safely neutralizes any remaining reactive sulfonating agents and precipitates the less water-soluble sulfonyl chloride intermediate.

-

Final Product Formation: The crude sulfonyl chloride is then refluxed in a mixture of water and acetonitrile. The reaction is monitored until completion (e.g., by TLC). This step hydrolyzes the sulfonyl chloride to the desired sulfonic acid. [6] * Expert Insight: The hydrolysis of the sulfonyl chloride is a standard procedure to generate the corresponding sulfonic acid. The strongly acidic solution contains the final product. For applications requiring the salt form, a careful neutralization with a base like sodium hydroxide can be performed to yield the sodium sulfonate salt. [6]

Reactivity and Applications in Drug Development

The synthetic value of this compound lies in its orthogonal reactivity. The two functional groups can be addressed under different reaction conditions, making it a valuable building block.

-

The Sulfonic Acid Group: As a strong acid, this group imparts high water solubility. [7]It can act as a strong acid catalyst in reactions like esterifications and dehydrations. [8]In pharmaceutical sciences, sulfonic acids are frequently used to form stable, water-soluble salts with basic drug molecules, thereby improving their bioavailability. [9]

-

The Bromoethyl Group: The primary bromide is a good leaving group, making the terminal carbon a potent electrophile for Sₙ2 reactions. This "handle" allows for the covalent attachment of the entire 4-(sulfophenyl)ethyl moiety to nucleophilic substrates such as amines, thiols, or phenoxides. This is particularly relevant in medicinal chemistry for constructing complex molecules. For instance, benzenesulfonamide derivatives, which can be synthesized from precursors like this, have shown significant potential as anticancer agents. [10][11]The ability to introduce a polar, acidic group via a stable C-C linker is a powerful strategy in drug design to modulate physicochemical properties like solubility and target binding.

Analytical Characterization

The purity and identity of this compound can be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an effective method for assessing the purity of this compound. A mobile phase of acetonitrile and water with an acid modifier (like phosphoric or formic acid) provides good separation. [2]This method is also suitable for pharmacokinetic studies, tracking the compound in biological matrices. [2]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure. The aromatic protons will show characteristic splitting patterns for a 1,4-disubstituted benzene ring, while the ethyl protons will appear as two distinct triplets.

Safety and Handling

This compound is classified as a corrosive solid and requires careful handling.

-

Hazard Class: 8 (Corrosive) [3]* Primary Hazards: Causes severe skin burns and eye damage. [5]* Handling Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials. The compound is hygroscopic and should be stored under an inert atmosphere to prevent degradation. [3][5]

Conclusion

This compound is a highly functionalized and synthetically versatile intermediate. Its dual reactivity allows for its use as a catalyst, a solubilizing agent, and, most importantly, as a structural building block for introducing the sulfophenylethyl group into target molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the creation of novel and functional chemical entities.

References

- U.S. Environmental Protection Agency (EPA). Benzenesulfonic acid, 4-(2-bromoethyl)- - Substance Details. [URL: https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID0068945]

- SIELC Technologies. (2018). Benzenesulfonic acid, 4-(2-bromoethyl)-. [URL: https://sielc.com/product/benzenesulfonic-acid-4-2-bromoethyl/]

- Lab Pro Inc. This compound, 5G - B2006-5G. [URL: https://labproinc.com/products/4-2-bromoethyl-benzenesulfonic-acid-5g]

- ChemicalBook. This compound synthesis. [URL: https://www.chemicalbook.com/synthesis/54322-31-5.htm]

- MOLBASE. 4-bromo-benzenesulfonic acid-(2-methanesulfonyl-ethyl ester). [URL: https://www.molbase.

- Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/aablocks/aabh93de2e53]

- PubChemLite. This compound (C8H9BrO3S). [URL: https://pubchemlite.org/compound/CID103071]

- Tokyo Chemical Industry Co., Ltd. This compound. [URL: https://www.tcichemicals.com/JP/ja/p/B2006]

- TCI Chemicals. This compound. [URL: https://www.tcichemicals.com/US/en/p/B2006]

- Sigma-Aldrich. This compound | 54322-31-5. [URL: https://www.sigmaaldrich.com/product/aablocks/aabh93de2e53]

- NIST. Benzenesulfonic acid, 4-methyl-, ethyl ester. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C80400]

- Wikipedia. Benzenesulfonic acid. [URL: https://en.wikipedia.org/wiki/Benzenesulfonic_acid]

- Elchemy. (2025). A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. [URL: https://www.elchemy.com/blogs/benzenesulfonic-acid-uses]

- Malarz, K., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8069818/]

- MDPI. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. [URL: https://www.mdpi.com/2073-4409/11/18/2861]

- American Chemical Society. (2023). Benzenesulfonic acid. [URL: https://www.acs.org/molecule-of-the-week/archive/b/benzenesulfonic-acid.html]

- MDPI. (2022). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [URL: https://www.mdpi.com/1420-3049/26/11/3411]

- Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Chemistry_of_Benzene_and_Its_Derivatives/16.10%3A_Synthesis_of_Polysubstituted_Benzenes]

- PubChem. 4-Bromo-2-chlorobenzenesulfonic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/20316204]

- MDPI. (2002). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. [URL: https://www.mdpi.com/1422-8599/2002/3/M278]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Benzenesulfonic acid, 4-(2-bromoethyl)- | SIELC Technologies [sielc.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound | 54322-31-5 [sigmaaldrich.com]

- 5. This compound | 54322-31-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. acs.org [acs.org]

- 8. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]

- 9. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility and Stability of 4-(2-Bromoethyl)benzenesulfonic acid

This guide provides a comprehensive technical overview of the solubility and stability of 4-(2-Bromoethyl)benzenesulfonic acid, a compound of significant interest in pharmaceutical research and development. The information presented herein is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust methodologies for handling and analyzing this molecule.

Introduction to this compound

This compound (CAS No. 54322-31-5) is an organosulfur compound with the molecular formula C8H9BrO3S.[1] It belongs to the class of aromatic sulfonic acids, which are known for their strong acidic nature and utility as intermediates in organic synthesis. The presence of both a reactive bromoethyl group and a strongly acidic sulfonic acid moiety makes this molecule a versatile building block in the synthesis of various pharmaceutical agents and other specialty chemicals. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective application in drug discovery and development processes.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. A comprehensive understanding of the solubility of this compound in various solvent systems is essential for designing appropriate experimental conditions and developing robust formulations.

Aqueous Solubility

Aromatic sulfonic acids are generally water-soluble due to the polarity of the sulfonic acid group.[2] Benzenesulfonic acid, the parent compound, is highly soluble in water.[3] The aqueous solubility of this compound is expected to be significant, though potentially influenced by the bromoethyl group.

Table 1: Predicted and Experimentally Relevant Aqueous Solubility Data

| pH | Temperature (°C) | Solubility (g/L) | Method |

| Acidic (e.g., 1.2) | 25 | Data not available | Shake-Flask Method[4] |

| Neutral (e.g., 6.8) | 25 | Data not available | Shake-Flask Method[4] |

| Basic (e.g., 7.4) | 25 | Data not available | Shake-Flask Method[4] |

Organic Solvent Solubility

The solubility in organic solvents is crucial for purification, reaction chemistry, and the development of non-aqueous formulations. The presence of the benzene ring and the ethyl chain suggests some solubility in organic solvents.

Table 2: Predicted Solubility in Common Organic Solvents

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Methanol | 5.1 | Soluble | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | 4.3 | Soluble | Similar to methanol. |

| Acetonitrile | 5.8 | Soluble | Polar aprotic solvent.[5] |

| Dichloromethane | 3.1 | Sparingly Soluble | Lower polarity. |

| Diethyl Ether | 2.8 | Insoluble | Nonpolar solvent.[6] |

| Benzene | 2.7 | Slightly Soluble | Aromatic character may promote some interaction.[6] |

Note: These are predictions based on the chemical structure and general properties of related compounds.

Experimental Protocol for Solubility Determination

A robust and reliable method for determining solubility is the shake-flask method, which is considered the gold standard for thermodynamic solubility measurement.[4][7]

Step-by-Step Methodology: Shake-Flask Solubility Assay

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is crucial.[8]

-

Phase Separation: Allow the suspension to settle. Alternatively, centrifuge or filter the sample to separate the solid phase from the saturated solution. Syringe filters with a chemically compatible membrane (e.g., PTFE for organic solvents) are recommended.

-

Quantification: Accurately dilute a known aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

Calculation: Determine the original concentration in the saturated solution, accounting for the dilution factor. This concentration represents the solubility of the compound under the tested conditions.

Causality Behind Experimental Choices: The extended equilibration time in the shake-flask method ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility. The use of a validated HPLC method for quantification ensures accuracy and specificity, allowing for the separation of the parent compound from any potential impurities or degradants.[9]

Stability Profile

Assessing the chemical stability of a compound is a cornerstone of drug development, providing critical information for determining storage conditions, shelf-life, and potential degradation pathways.[10] Forced degradation studies are intentionally conducted under more severe conditions than accelerated stability studies to rapidly identify potential degradation products.[11]

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated:

-

Hydrolysis: The bromoethyl group is susceptible to nucleophilic substitution by water, particularly at non-neutral pH, which could lead to the formation of 4-(2-hydroxyethyl)benzenesulfonic acid.

-

Elimination: Under basic conditions, an elimination reaction could occur, yielding 4-vinylbenzenesulfonic acid.[12]

-

Desulfonation: Aromatic sulfonic acids can undergo desulfonation when heated in water, typically at elevated temperatures (around 200°C for benzenesulfonic acid), reverting to the parent aromatic ring and sulfuric acid.[6] Microbial degradation can also lead to desulfonation.[13][14]

-

Oxidation: While the benzene ring and sulfonic acid group are relatively stable to oxidation, the ethyl bridge could be a site for oxidative attack.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in many organic molecules.

Experimental Protocol for Forced Degradation Studies

A systematic approach to forced degradation is necessary to gain a comprehensive understanding of the compound's stability.[15] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being overly complex.[15]

Step-by-Step Methodology: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent, such as a mixture of acetonitrile and water.[15]

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M to 1 M hydrochloric acid. Incubate at room temperature and elevated temperatures (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 M to 1 M sodium hydroxide. Incubate under the same temperature conditions as the acid hydrolysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the sample at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[15]

-

-

Sample Analysis: At various time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products and calculate the percentage of degradation of the parent compound.

Trustworthiness Through Self-Validating Systems: The use of a stability-indicating analytical method is crucial. This method must be validated to demonstrate that it can separate the intact parent compound from all potential degradation products and impurities, ensuring that the measured decrease in the parent peak is a true reflection of its degradation.[16][17]

Visualization of Workflows

Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Forced Degradation Study Logic

Caption: Logic Flow for a Forced Degradation Study.

Conclusion

A thorough understanding of the solubility and stability of this compound is indispensable for its successful application in research and drug development. This guide has provided a framework for systematically evaluating these critical parameters, grounded in established scientific principles and methodologies. The protocols outlined for solubility determination and forced degradation studies are designed to be robust and self-validating, ensuring the generation of high-quality, reliable data. By adhering to these principles, researchers can confidently characterize this important molecule, paving the way for its effective use in the synthesis of novel therapeutics and other advanced materials.

References

-

SIELC Technologies. (2018, February 16). Benzenesulfonic acid, 4-(2-bromoethyl)-. Retrieved from [Link]

-

J. P. Sci. (2020). a review on forced degradation and stability indicating studies. PHARMACEUTICAL SCIENCES. Retrieved from [Link]

-

MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

US EPA. (n.d.). Benzenesulfonic acid, 4-(2-bromoethyl)- - Substance Details - SRS. Retrieved from [Link]

-

IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

-

PubMed. (n.d.). Mechanochemical degradation of aromatic sulfonic acids. Retrieved from [Link]

-

ResearchGate. (2019, August 10). (PDF) Stability indicating HPLC method development - a review. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]

-

Bloom Tech. (2024, December 14). What are common reactions involving (2-Bromoethyl)benzene?. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation of benzenesulfonic and p-toluenesulfonic acids by strains pseudomonas putida BS1331. Retrieved from [Link]

-

International Journal of Pharmaceutical and Clinical Research. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

PubMed. (n.d.). Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC. Retrieved from [Link]

-

PubMed. (n.d.). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. Retrieved from [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Benzenesulphonic acid [himedialabs.com]

- 3. acs.org [acs.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Benzenesulfonic acid, 4-(2-bromoethyl)- | SIELC Technologies [sielc.com]

- 6. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. iajps.com [iajps.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. bloomtechz.com [bloomtechz.com]

- 13. researchgate.net [researchgate.net]

- 14. Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. ijtsrd.com [ijtsrd.com]

- 17. Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Alkylation Mechanism of 4-(2-Bromoethyl)benzenesulfonic Acid

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of 4-(2-Bromoethyl)benzenesulfonic acid as an alkylating agent. This bifunctional molecule possesses a primary alkyl halide for covalent bond formation and a sulfonic acid group that modulates its physicochemical properties. While direct literature on this specific reagent is sparse[1], its reactivity can be confidently inferred from well-established principles of organic chemistry. The core of its alkylating activity proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The presence of the strongly electron-withdrawing sulfonic acid group in the para position is expected to enhance the electrophilicity of the reaction center, thereby influencing reaction kinetics. This guide will dissect the primary SN2 pathway, explore potential competing reactions such as E2 elimination, and provide exemplary protocols for its application in synthetic chemistry, offering valuable insights for researchers in drug development and materials science.

Part 1: Molecular Profile of this compound

This compound is a unique reagent characterized by two distinct functional moieties on a central benzene ring: an electrophilic alkylating arm and a highly polar, acidic group. This dual nature makes it a valuable tool for introducing a sulfonated phenyl ring onto various nucleophilic substrates.

Chemical Structure and Properties

The molecule's structure dictates its function. The bromoethyl group serves as the reactive handle for alkylation, while the sulfonic acid group imparts properties like aqueous solubility and can serve as a handle for further chemical modifications.

| Property | Value | Reference(s) |

| CAS Number | 54322-31-5 | [2][3] |

| Molecular Formula | C₈H₉BrO₃S | [1] |

| Molecular Weight | 265.13 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | |

| InChIKey | XRPCDXSRXPQUKT-UHFFFAOYSA-N | [1][3] |

Synthetic Origin

The compound is typically synthesized via electrophilic aromatic substitution on (2-bromoethyl)benzene. A common patented method involves sulfonation using fuming sulfuric acid (oleum) and chlorosulfonic acid, followed by hydrolysis of the resulting sulfonyl chloride to yield the final sulfonic acid product.[4] This synthesis confirms the stability of the bromoethyl group under strongly acidic conditions.

Part 2: The Core Mechanism of Alkylation

The alkylating potential of this compound is centered on the reactivity of the primary alkyl bromide. The reaction mechanism is dominated by the SN2 pathway, a cornerstone of nucleophilic substitution chemistry.

The Predominant SN2 Pathway

For primary alkyl halides like the bromoethyl group, the SN2 mechanism is highly favored over the SN1 pathway, which would require the formation of a less stable primary carbocation.[5] The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time the bromide leaving group departs.[5]

Key Characteristics of the SN2 Mechanism:

-

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate and the attacking nucleophile.

-

Backside Attack: The nucleophile approaches the carbon atom from the side opposite the leaving group, leading to an inversion of stereochemistry at the reaction center.

-

Transition State: The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.

Caption: The SN2 alkylation mechanism.

The Influence of the Benzenesulfonic Acid Group

The sulfonic acid moiety (-SO₃H) is a powerful electron-withdrawing group.[6] Positioned para to the bromoethyl side chain, it influences the reaction in two primary ways:

-

Inductive Effect: The -SO₃H group withdraws electron density from the benzene ring through the sigma framework. This inductive pull extends to the ethyl side chain, making the carbon atom bonded to the bromine (the α-carbon) more electron-deficient and therefore more electrophilic. This enhanced electrophilicity can lead to an increased rate of reaction with nucleophiles compared to an unsubstituted analogue like (2-bromoethyl)benzene.

-

Solubility and Steric Profile: The highly polar sulfonic acid group can significantly alter the reagent's solubility, allowing for reactions in a broader range of solvent systems, including polar protic solvents. Its placement at the para position ensures it does not sterically hinder the nucleophile's approach to the reaction center, preserving the efficiency of the SN2 pathway.

Part 3: Kinetics and Competing Pathways

A comprehensive understanding of an alkylating agent requires analyzing not only the primary reaction pathway but also the factors that control its rate and the potential for side reactions.

Factors Governing SN2 Reaction Rate

The efficiency of alkylation using this compound is governed by classic SN2 kinetics. Optimizing these parameters is key to achieving high yields.

| Factor | Effect on SN2 Rate | Rationale |

| Nucleophile Strength | Increases Rate. Stronger, less hindered nucleophiles react faster. | A more potent nucleophile can more effectively attack the electrophilic carbon. |

| Solvent | Polar Aprotic Favored. Solvents like DMF, DMSO, or acetonitrile enhance the rate. | These solvents solvate the cation but not the nucleophile, increasing its effective reactivity. |

| Leaving Group | Good. Bromide (Br⁻) is an effective leaving group, facilitating the reaction. | The stability of the resulting bromide anion allows it to readily depart during the transition state. |

| Temperature | Increases Rate. Higher temperatures provide the necessary activation energy. | Caution is advised, as higher temperatures can also promote side reactions like elimination. |

Competing Side Reaction: E2 Elimination

The primary competing pathway for SN2 in alkyl halides is the E2 (bimolecular elimination) reaction. This pathway is favored by the use of strong, sterically hindered bases.[7] In this mechanism, the base abstracts a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), leading to the formation of a double bond.

With this compound, the E2 product would be 4-vinylbenzenesulfonic acid.

Caption: The E2 elimination side reaction pathway.

To favor the desired SN2 alkylation, one should employ strong but non-hindered nucleophiles and avoid strongly basic, sterically bulky reagents. If a base is required to neutralize acid generated during the reaction, a non-nucleophilic base like diisopropylethylamine (DIPEA) or a mild inorganic base like potassium carbonate (K₂CO₃) is preferred.

Part 4: Experimental Protocols and Workflow

The true utility of a reagent is demonstrated through its practical application. The following protocols are exemplary, providing a robust framework for utilizing this compound in a laboratory setting.

General Experimental Workflow

A typical alkylation experiment follows a logical progression from setup to analysis, ensuring reproducibility and safety.

Caption: General workflow for an SN2 alkylation reaction.

Exemplary Protocol: N-Alkylation of Benzylamine

This protocol details the alkylation of a primary amine, a common transformation in pharmaceutical chemistry.

-

Objective: To synthesize 4-(2-(benzylamino)ethyl)benzenesulfonic acid.

-

Materials:

-

Benzylamine (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a round-bottom flask under an inert nitrogen atmosphere, add benzylamine and anhydrous DMF.

-

Add anhydrous potassium carbonate to the solution. This will act as a base to neutralize the HBr byproduct.

-

In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.

-

Add the dissolved alkylating agent dropwise to the stirring amine solution at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Remove the DMF under reduced pressure.

-

The resulting crude product can be purified by reverse-phase column chromatography or recrystallization from an appropriate solvent system (e.g., water/isopropanol).

-

Part 5: Conclusion and Future Outlook

This compound is a potent alkylating agent whose reactivity is governed by the SN2 mechanism. Its bifunctional nature—a reactive bromoethyl group for covalent modification and a polar sulfonic acid group for modulating physical properties—makes it a highly versatile reagent. The electron-withdrawing nature of the sulfonic acid group likely accelerates the rate of nucleophilic substitution at the para-position. By carefully selecting non-basic nucleophiles and polar aprotic solvents, chemists can leverage this reagent to achieve efficient alkylation while minimizing elimination side reactions.

Future research should focus on quantifying the kinetic impact of the sulfonic acid group through comparative studies with its non-sulfonated analogues. Furthermore, its application in bioconjugation, surface modification, and the synthesis of novel pharmaceutical intermediates represents a promising avenue for continued exploration.

References

- ATTO-TEC GmbH; Kemnitzer, Norbert; Zilles, Alexander; Drexhage, Karl-Heinz; Hamers-Schneider, Monika; Arden-Jacob, Jutta. (2019).

-

Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

-

Wikipedia. Aromatic sulfonation. [Link]

-

Bloom Tech. (2024). What are common reactions involving (2-Bromoethyl)benzene? [Link]

-

Chemistry LibreTexts. (2020). 10.3: The Sulfonic Acid Group and Its Derivatives. [Link]

-

OChemTutor. (2020). 02.10 Sulfonate Esters: Electrophilic Derivatives of Alcohols. YouTube. [Link]

-

Norris, J. (2018). Using sulfonic acid as a blocking group. YouTube. [Link]

-

Organic Chemistry Portal. Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. [Link]

-

PubChemLite. This compound (C8H9BrO3S). [Link]

-

Drugs.com. Alkylating agents. [Link]

-

PubMed, National Institutes of Health. (2007). Alkylation of phenol: a mechanistic view. [Link]

-

SIELC Technologies. (2018). Benzenesulfonic acid, 4-(2-bromoethyl)-. [Link]

-

US EPA. Benzenesulfonic acid, 4-(2-bromoethyl)- - Substance Details. [Link]

-

Leah4sci. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism. YouTube. [Link]

-

Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]

-

National Institutes of Health. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. [Link]

-

Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. [Link]

-

PennState College of Earth and Mineral Sciences. Alkylation. [Link]

-

Chemistry with Caroline. (2022). Friedel Crafts Alkylation Reactions (Electrophilic Aromatic Substitution). YouTube. [Link]

-

National Institutes of Health. (2018). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]

-

Wikipedia. Alkylation unit. [Link]

-

Roxi Hulet. (2020). 22.5 Alkylation via Enolates. YouTube. [Link]

Sources

- 1. PubChemLite - this compound (C8H9BrO3S) [pubchemlite.lcsb.uni.lu]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. This compound | 54322-31-5 [sigmaaldrich.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-(2-Bromoethyl)benzenesulfonic Acid

Introduction: Understanding the Reagent

4-(2-Bromoethyl)benzenesulfonic acid, and its commonly used sodium salt, are versatile reagents in the fields of organic synthesis and pharmaceutical development. Their utility lies in the bifunctional nature of the molecule, possessing both a reactive bromoethyl group and a highly polar sulfonic acid or sulfonate moiety. This structure allows for its use as a building block in the synthesis of a wide array of compounds, including pharmaceutical intermediates and other specialty chemicals. However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven approach to the safe handling, storage, and disposal of this compound, designed for the discerning researcher in a professional laboratory setting.

Hazard Identification and Risk Assessment: A Proactive Approach

The cornerstone of safe laboratory practice is a comprehensive understanding of the chemical's intrinsic hazards. This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage. The primary risk stems from its acidic nature and the presence of the bromoethyl group, which can act as an alkylating agent.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. |

This data is a synthesis from multiple Safety Data Sheets (SDS) and may vary slightly between suppliers. Always consult the specific SDS for the material you are using.

The causality behind these classifications is clear: the sulfonic acid group is strongly acidic, leading to immediate corrosive effects on contact with skin or eyes. The bromoethyl group, while less acutely hazardous, presents a potential for alkylation of biological macromolecules, which underscores the importance of avoiding exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize the risk of exposure.

Primary Engineering Controls

The primary line of defense is to handle this compound within a certified chemical fume hood. This is non-negotiable. The fume hood serves a dual purpose: it provides a physical barrier between the researcher and the chemical, and its ventilation system captures and removes any dust or vapors that may be generated, preventing inhalation. The ventilation should be adequate to maintain airborne concentrations below any established exposure limits.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are paramount, a comprehensive PPE regimen is essential for safeguarding against accidental contact.

-

Eye and Face Protection: Given the severe eye damage classification, standard safety glasses are insufficient. Chemical splash goggles are the minimum requirement. For operations with a higher risk of splashing, such as transfers of larger quantities, a full face shield worn over chemical splash goggles is strongly recommended.

-

Hand Protection: Impervious gloves are mandatory. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart for the specific glove type and thickness. Gloves should be inspected for any signs of degradation or perforation before each use and changed immediately if contamination is suspected.

-

Skin and Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat provides an additional layer of protection. Full-length pants and closed-toe shoes are a baseline requirement in any laboratory setting.

-